3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O6/c1-23-12-3-5-14-11(6-12)7-13(19(22)26-14)18-20-17(21-27-18)10-2-4-15-16(8-10)25-9-24-15/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQVCPCTCQYFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H14N4O5
- Molecular Weight : 354.32 g/mol
Antioxidant Activity
Research indicates that compounds containing the benzodioxole and oxadiazole moieties exhibit significant antioxidant properties. These activities are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that similar compounds reduced oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Potential
Significant research has focused on the anticancer properties of oxadiazole derivatives. The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with cell cycle regulation .
Case Study 1: Antioxidant Effects
In a controlled study involving human cell lines exposed to oxidative stress, treatment with the compound resulted in a 40% reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests a strong potential for use in formulations aimed at reducing oxidative damage in skin or other tissues.
Case Study 2: Anticancer Activity
A recent investigation assessed the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Further analysis showed that the compound activated caspase-3 and caspase-9, indicating its role in triggering apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups in the benzodioxole moiety enhances electron donation capabilities, allowing for effective scavenging of free radicals.
- Cell Cycle Regulation : The oxadiazole structure may inhibit key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest.
- Apoptotic Pathway Activation : The compound's ability to activate apoptotic markers suggests it can effectively induce programmed cell death in malignant cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its trifunctional design. Key analogues and their differences include:
Physicochemical and Spectral Properties
- Molecular Weight : The target compound’s molecular weight (~351 g/mol) is higher than simpler coumarins (e.g., compound 13: 266 g/mol) due to the oxadiazole and benzodioxol groups .
- Melting Point : Expected to exceed 170°C (based on compound 13’s mp of 168–170°C and oxadiazole’s rigidity) .
- Spectroscopy :
Preparation Methods
Pechmann Condensation
The chromenone core is synthesized via Pechmann condensation between resorcinol derivatives and β-keto esters. For 6-methoxy substitution:
Functionalization at Position 3
Introducing a reactive handle (e.g., nitrile or carboxylic acid) at position 3 enables subsequent oxadiazole formation:
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Nitration followed by reduction : Nitration at position 3 using HNO₃/H₂SO₄, followed by Fe/HCl reduction to an amine, and diazotization to a nitrile.
Oxadiazole Ring Formation
Amidoxime Cyclization (Two-Step Approach)
Step 1: Amidoxime Synthesis
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Reactants : 2H-1,3-Benzodioxol-5-ylcarbonitrile and hydroxylamine hydrochloride.
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Intermediate : 2H-1,3-Benzodioxol-5-ylamidoxime.
Step 2: Cyclocondensation with Chromenone-3-carbonyl Chloride
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Reactants : Amidoxime + chromenone-3-carbonyl chloride.
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Mechanism : Nucleophilic acyl substitution followed by dehydration (Fig. 1).
One-Pot Oxidative Cyclization
Reactants : Chromenone-3-carboxylic acid and 2H-1,3-benzodioxol-5-ylcarboximidamide.
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Conditions : EDCl/HOBt (coupling agents), DMF, 80°C, 8 hours.
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Advantage : Avoids isolation of intermediates.
Alternative Coupling Strategies
Suzuki-Miyaura Cross-Coupling
For pre-formed oxadiazole-chromenone systems:
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Reactants : 5-(3-Bromo-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one and 2H-1,3-benzodioxol-5-ylboronic acid.
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Catalyst : Pd(PPh₃)₄, K₂CO₃.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.89–6.90 (m, 5H, aromatic), 5.98 (s, 2H, OCH₂O), 3.87 (s, 3H, OCH₃).
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IR (KBr) : ν = 1735 cm⁻¹ (C=O, chromenone), 1610 cm⁻¹ (C=N, oxadiazole).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Amidoxime Cyclization | 68 | 99 | 18 | Moderate |
| One-Pot Cyclization | 58 | 95 | 8 | High |
| Suzuki Coupling | 54 | 97 | 24 | Low |
Industrial-Scale Considerations
Patent disclosures highlight:
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one?
- Answer : The compound can be synthesized via multi-step routes involving cyclocondensation reactions. Key steps include:
- Oxadiazole ring formation : Reacting a nitrile precursor with hydroxylamine under reflux in ethanol or dimethylformamide (DMF) to form the 1,2,4-oxadiazole core .
- Coupling reactions : Linking the benzodioxole moiety to the chromenone scaffold using palladium-catalyzed cross-coupling or nucleophilic substitution.
- Solvent selection : Ethanol or DMF is preferred for their ability to dissolve polar intermediates and stabilize reactive species .
Q. How can spectroscopic techniques validate the structure of this compound?
- Answer : Use a combination of:
- 1H/13C NMR : To confirm substituent connectivity and assess electronic environments (e.g., methoxy protons at δ ~3.8 ppm, chromenone carbonyl at δ ~160 ppm).
- HRMS : For molecular ion verification (e.g., [M+H]+ matching theoretical mass).
- IR spectroscopy : To identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹) .
Q. What experimental protocols are used to determine the compound’s pKa?
- Answer : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide (TBAH) as the titrant. Key steps:
- Calibrate the pH meter and electrode using standard buffers.
- Record mV values at 0.05 mL titrant increments.
- Calculate half-neutralization potentials (HNPs) from titration curves to derive pKa values .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
- Answer :
- Data collection : Use single-crystal diffraction (Mo/Kα radiation) to obtain high-resolution structural data.
- Refinement : Employ SHELXL for small-molecule refinement, optimizing parameters like thermal displacement and occupancy .
- Visualization : Generate ORTEP-3 diagrams to illustrate bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking) .
Q. What strategies address regioselectivity challenges during oxadiazole ring formation?
- Answer :
- Substituent effects : Electron-withdrawing groups on the nitrile precursor favor cyclization at the 5-position of the oxadiazole.
- Catalytic control : Use ZnCl₂ or PCl₃ to direct regioselectivity during cyclocondensation.
- Kinetic monitoring : Track reaction progress via TLC or in situ IR to optimize reaction time and temperature .
Q. How do hydrogen-bonding patterns influence the compound’s crystallographic packing?
- Answer :
- Graph-set analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Etter’s formalism.
- Solvent effects : Polar solvents like DMF may stabilize H-bonded networks, while apolar solvents favor van der Waals interactions.
- Thermal ellipsoids : Analyze anisotropic displacement parameters in SHELXL-refined structures to assess bond rigidity .
Q. How can conflicting bioactivity data across studies be reconciled?
- Answer :
- Assay standardization : Normalize protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- SAR studies : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on target binding using docking simulations (e.g., AutoDock Vina).
- Statistical validation : Apply ANOVA to identify outliers in dose-response curves .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported pKa values across solvents?
- Answer :
- Solvent polarity : Higher polarity (e.g., DMF) stabilizes deprotonated species, lowering pKa versus less polar solvents (e.g., acetone).
- Ion-pair effects : Account for TBAH-counterion interactions in non-aqueous titrations.
- Reproducibility : Validate results across multiple replicates and cross-reference with computational methods (e.g., COSMO-RS) .
Q. Why do crystallographic studies report varying unit-cell parameters for this compound?
- Answer :
- Polymorphism : Different crystallization conditions (e.g., solvent evaporation vs. diffusion) can yield distinct polymorphs.
- Temperature effects : Data collected at 100 K (vs. room temperature) reduces thermal motion, improving resolution but altering cell dimensions.
- Twinning : Use SHELXD to detect and model twinned crystals, refining HKLF5 files to correct intensity statistics .
Methodological Recommendations
- Synthesis : Prioritize DMF for oxadiazole cyclization due to its high dielectric constant, which stabilizes transition states .
- Crystallography : Combine SHELXL refinement with ORTEP-3 visualization to ensure structural accuracy and clarity .
- Bioactivity : Use isothermal titration calorimetry (ITC) to quantify binding affinities, complementing traditional IC50 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
